molecular formula C17H25NO4 B259604 N-[4-(pentyloxy)benzoyl]valine

N-[4-(pentyloxy)benzoyl]valine

Cat. No.: B259604
M. Wt: 307.4 g/mol
InChI Key: HHFZQEVZQYBHAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-2-[[oxo-(4-pentoxyphenyl)methyl]amino]butanoic acid is a secondary carboxamide.

Scientific Research Applications

Antimicrobial Activity

  • A study by (Mickevičienė et al., 2015) synthesized derivatives of 3-[(2-Hydroxyphenyl)amino]butanoic and 3-[(2-hydroxy-5-methyl(chloro)phenyl)amino]butanoic acids containing hydrazide, pyrrole, and chloroquinoxaline moieties. Some of these compounds demonstrated good antimicrobial activity against bacteria like Staphylococcus aureus and Mycobacterium luteum, and antifungal activity against Candida tenuis and Aspergillus niger.

Spectroelectrochemistry

  • (Kowalski et al., 2009) explored the synthesis of W(CO)5 complexes of 4-oxo-4-(2,5-dimethylazaferrocen-1′-yl)butanoic acid and similar compounds for developing new IR-detectable metal–carbonyl tracers for the amino function. These complexes displayed distinct absorption bands, contributing to their potential application in spectroelectrochemical studies.

Metabolic Engineering and Biofuels

  • Research by (Cann & Liao, 2009) discussed the synthesis of pentanol isomers, including derivatives of 3-methyl-1-butanol, through metabolic engineering of microbial strains. These chemicals have potential applications as biofuels.

Chemical Synthesis and Applications

  • (Sakakura et al., 1991) synthesized Glufosinate, a compound structurally related to 3-methyl-2-[[oxo-(4-pentoxyphenyl)methyl]amino]butanoic acid, via hydroformylation–amidocarbonylation, demonstrating its potential in complex organic syntheses.

Vibrational and Structural Analysis

  • A study by (Vanasundari et al., 2017) conducted a detailed spectroscopic and structural investigation of 4 – [(3, 4 – dichlorophenyl) amino] 2 – methylidene 4 – oxo butanoic acid (DMOA), a derivative, emphasizing the importance of these compounds in material sciences.

Properties

Molecular Formula

C17H25NO4

Molecular Weight

307.4 g/mol

IUPAC Name

3-methyl-2-[(4-pentoxybenzoyl)amino]butanoic acid

InChI

InChI=1S/C17H25NO4/c1-4-5-6-11-22-14-9-7-13(8-10-14)16(19)18-15(12(2)3)17(20)21/h7-10,12,15H,4-6,11H2,1-3H3,(H,18,19)(H,20,21)

InChI Key

HHFZQEVZQYBHAR-UHFFFAOYSA-N

SMILES

CCCCCOC1=CC=C(C=C1)C(=O)NC(C(C)C)C(=O)O

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)NC(C(C)C)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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